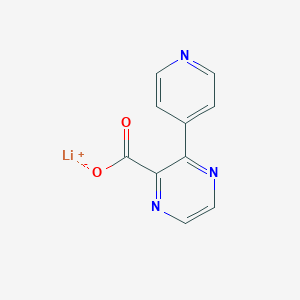

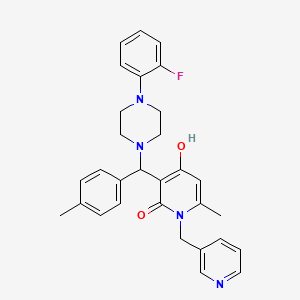

![molecular formula C15H18N4O4 B2418972 7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 929815-57-6](/img/structure/B2418972.png)

7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of oxazolo[2,3-f]purine derivatives, which have been shown to possess a wide range of biological activities.

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

The synthesis of novel analogues of naturally occurring purine nucleosides, including compounds structurally related to 7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, has shown significant immunomodulatory effects. These compounds have been investigated for their potential as immunotherapeutic agents. For instance, specific guanosine analogues exhibited substantial immunoactivity, enhancing murine immune functions and providing excellent protection against viruses in mice, which suggests their utility in developing treatments for immune-related disorders (Nagahara et al., 1990).

Serotonin Receptor Affinity

Research into 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione derivatives, structurally similar to the compound , revealed their potential as ligands for serotonin receptors, indicating potential psychotropic activity. This line of research is valuable for designing new therapies for psychiatric disorders, as these compounds showed anxiolytic and antidepressant properties in animal models. Such studies open avenues for the development of new treatments for mental health conditions, leveraging the nuanced interactions between chemical structures and biological receptors (Chłoń-Rzepa et al., 2013).

Anticonvulsant and Adenosine Receptor Ligands

The synthesis and evaluation of tricyclic oxazolo[2,3-f]purinediones, which share a core structure with 7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, have shown notable potency as adenosine receptor ligands with anticonvulsant properties. These compounds demonstrated significant selectivity and affinity for adenosine A(2A) receptors, alongside promising anticonvulsant activity in animal models, highlighting their potential as therapeutic agents in treating epilepsy and related neurological conditions (Drabczyńska et al., 2004).

Anticancer Activity

In the quest for effective anticancer agents, novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. This research underscores the potential of structurally complex purine derivatives in developing new cancer treatments, offering a promising route for drug discovery and development in oncology (Ramya Sucharitha et al., 2021).

Propiedades

IUPAC Name |

7-tert-butyl-4-methyl-2-(2-oxopropyl)purino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-8(20)6-19-12(21)10-11(17(5)14(19)22)16-13-18(10)7-9(23-13)15(2,3)4/h7H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZUYYTYLGIYHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16810816 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418891.png)

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2418892.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2418894.png)

![2-[(1-Ethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2418897.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2418898.png)

![2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2418902.png)